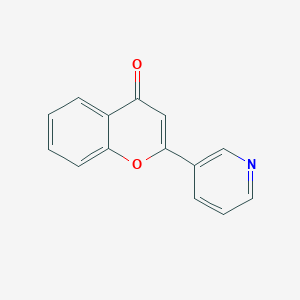
2-Pyridin-3-ylchromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridin-3-ylchromen-4-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of flavonoids and has a molecular formula of C15H9NO2. This compound is also known as coumarin-3-carboxylic acid pyridin-2-ylamide and is synthesized through various methods.
Mécanisme D'action
The mechanism of action of 2-Pyridin-3-ylchromen-4-one is not fully understood. However, it is believed to act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. This compound also activates various signaling pathways that are involved in the regulation of cell growth and differentiation.
Effets Biochimiques Et Physiologiques
2-Pyridin-3-ylchromen-4-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory genes. This compound also protects cells from oxidative damage and promotes cell survival. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Pyridin-3-ylchromen-4-one in lab experiments include its high yield and purity, as well as its potential applications in various fields of scientific research. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 2-Pyridin-3-ylchromen-4-one. One direction is to explore its potential applications in the treatment of neurodegenerative diseases. Another direction is to investigate its effects on the immune system and its potential applications in the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 2-Pyridin-3-ylchromen-4-one can be achieved through several methods. One of the most common methods is the condensation reaction between 3-acetylcoumarin and 2-aminopyridine in the presence of a catalyst. This reaction leads to the formation of the desired compound with high yield and purity.
Applications De Recherche Scientifique
2-Pyridin-3-ylchromen-4-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. This compound has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
3327-27-3 |
|---|---|
Nom du produit |
2-Pyridin-3-ylchromen-4-one |
Formule moléculaire |
C14H9NO2 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
2-pyridin-3-ylchromen-4-one |
InChI |
InChI=1S/C14H9NO2/c16-12-8-14(10-4-3-7-15-9-10)17-13-6-2-1-5-11(12)13/h1-9H |
Clé InChI |
ACMZJMPKGUUSOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CN=CC=C3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





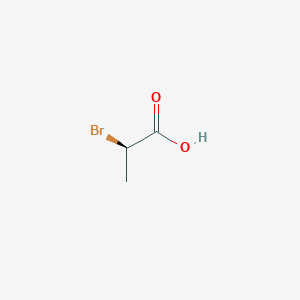
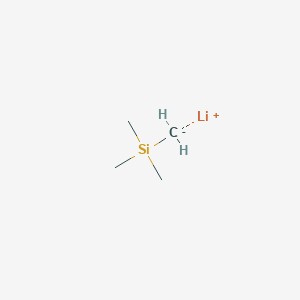
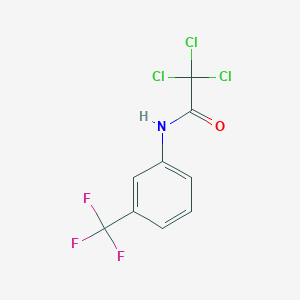
![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)
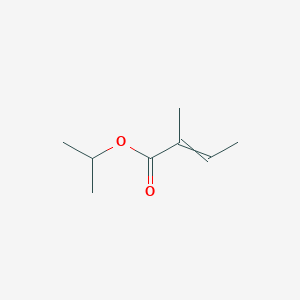
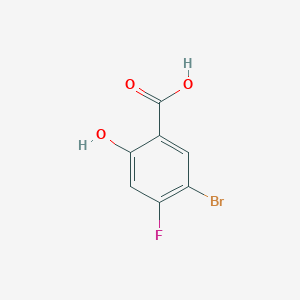
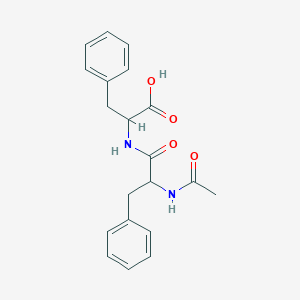
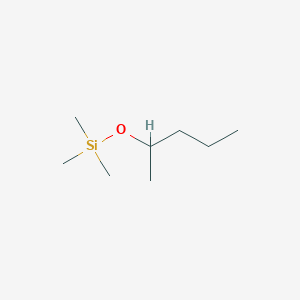
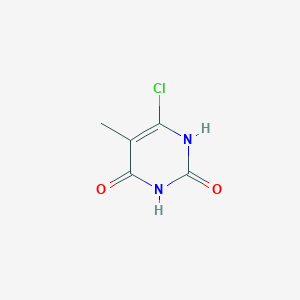
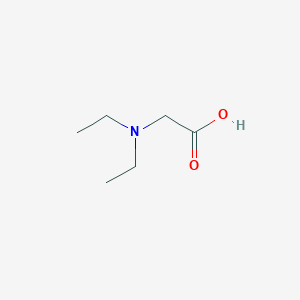
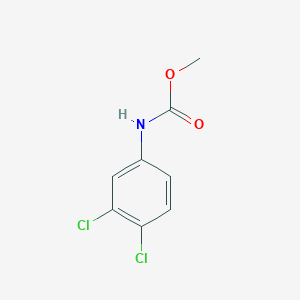
![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)